molecular formula C10H23NO2 B13274926 2-Methyl-2-[(2-methylpentyl)amino]propane-1,3-diol

2-Methyl-2-[(2-methylpentyl)amino]propane-1,3-diol

Cat. No.: B13274926
M. Wt: 189.30 g/mol
InChI Key: VCHARUUOHGMZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-[(2-methylpentyl)amino]propane-1,3-diol is a chemical compound with a unique structure that includes both amino and diol functional groups. This compound is known for its versatility in various chemical reactions and applications across multiple fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(2-methylpentyl)amino]propane-1,3-diol typically involves the hydrogenation of its precursor compounds. One common method is the reaction of 2-methylpentylamine with formaldehyde and hydrogen in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors where the precursor compounds are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(2-methylpentyl)amino]propane-1,3-diol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form simpler alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or amines.

Scientific Research Applications

2-Methyl-2-[(2-methylpentyl)amino]propane-1,3-diol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(2-methylpentyl)amino]propane-1,3-diol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The diol groups can participate in various biochemical reactions, further affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-[(2-methylpentyl)amino]propane-1,3-diol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H23NO2

Molecular Weight

189.30 g/mol

IUPAC Name

2-methyl-2-(2-methylpentylamino)propane-1,3-diol

InChI

InChI=1S/C10H23NO2/c1-4-5-9(2)6-11-10(3,7-12)8-13/h9,11-13H,4-8H2,1-3H3

InChI Key

VCHARUUOHGMZON-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CNC(C)(CO)CO

Origin of Product

United States

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